molecular formula C20H19N5O2 B12179700 N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B12179700
M. Wt: 361.4 g/mol
InChI Key: JXUCXAWNFVCBKP-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core (imidazo[1,2-b][1,2,4]triazol-5-one) linked to an acetamide moiety substituted with a 3,4-dimethylphenyl group.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c1-12-8-9-15(10-13(12)2)21-17(26)11-16-19(27)23-20-22-18(24-25(16)20)14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3,(H,21,26)(H,22,23,24,27)

InChI Key

JXUCXAWNFVCBKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=NC(=NN23)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines, acyl chlorides, and other reagents that facilitate the formation of the imidazotriazole core. Common reaction conditions may involve:

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions may be carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Key analogs differ in the substitution pattern on the phenyl ring attached to the acetamide group:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activity Evidence ID
N-(3,4-dimethylphenyl)-...acetamide (Target) 3,4-dimethylphenyl Not explicitly provided Structural focus (hypothetical)
N-(2,4-dimethylphenyl)-...acetamide 2,4-dimethylphenyl Not provided Structural isomer; potential solubility differences
N-(2-methyl-5-nitrophenyl)-...acetamide 2-methyl-5-nitrophenyl C19H16N6O4 392.37 Nitro group may enhance electronic interactions

Analysis :

  • 2,4-Dimethylphenyl : Methyl groups at positions 2 and 4 may alter solubility due to reduced symmetry compared to the 3,4 isomer .
  • 2-Methyl-5-nitrophenyl () : The nitro group (electron-withdrawing) could enhance binding to targets requiring charge transfer, though at the cost of reduced metabolic stability .

Heterocyclic Core Modifications

The imidazo[1,2-b][1,2,4]triazol-5-one core distinguishes this compound from analogs with related heterocycles:

  • Imidazo[2,1-b]thiazole Derivatives (): Compounds like 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole exhibit IC50 values of 1.4–1.6 μM, with dimethyl analogs (e.g., compound 6a) showing marginally improved activity (IC50 = 1.2 μM).
  • Spiro and Cyclopentyl Derivatives () : Modifications such as spiro-isoxazol or cyclopentyl groups (Figs. 52–54) introduce conformational rigidity, which may improve selectivity but reduce synthetic accessibility .

Functional Group Impact on Physicochemical Properties

  • Sulfamoylphenyl Analog (): A compound with a sulfamoylphenyl group (C23H15F3N6O4S3) showed slight deviations in elemental analysis (e.g., found N = 13.93% vs. calc.
  • Chloroacetamide Pesticides () : Substituents like chloro and methoxy groups in pesticidal acetamides (e.g., alachlor) demonstrate how electronic effects dictate application. For the target compound, dimethyl groups may balance lipophilicity and bioavailability .

Biological Activity

Anticonvulsant Properties

The compound demonstrates promising anticonvulsant effects, likely due to its unique structural features. The imidazo[1,2-b][1,2,4]triazole moiety plays a crucial role in its biological activity. Preliminary studies suggest that it may interact with GABA receptors or other neurotransmitter systems involved in seizure activity.

A study using a picrotoxin-induced convulsion model showed that similar compounds with thiazole rings exhibited anticonvulsant effectiveness . While this specific compound was not directly tested, the structural similarities suggest potential anticonvulsant activity.

Anticancer Potential

Research on related compounds indicates potential anticancer properties. The presence of the triazole ring, fused with an imidazole system, enhances its potential for interaction with various biological targets.

Table 1: Cytotoxic Activity of Related Compounds

CompoundIC50 (µg/mL)
91.61 ± 1.92
101.98 ± 1.22
13< Doxorubicin

While these results are for related compounds, they suggest that N-(3,4-dimethylphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide may exhibit similar anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features:

  • The dimethylphenyl group enhances its potential for interaction with biological targets.
  • The imidazo[1,2-b][1,2,4]triazole moiety is crucial for its pharmacological properties.
  • The presence of a methyl group (electron-donating group) at specific positions can increase cytotoxic activity in related compounds .

Molecular Interactions

Molecular dynamics simulations of similar compounds revealed that they primarily interact with proteins through hydrophobic contacts, with some hydrogen bonding interactions . This suggests that this compound may exhibit similar interaction patterns, contributing to its biological activity.

Future Research Directions

While the compound shows promise, further research is needed to fully elucidate its biological activity:

  • Direct testing of anticonvulsant properties in animal models.
  • Evaluation of anticancer potential against various cell lines.
  • Investigation of potential interactions with specific receptors or enzymes.
  • Exploration of other possible therapeutic applications, given the diverse activities of triazole derivatives .

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